Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-
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Overview
Description
Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro- is a selenium-containing heterocyclic compound. This compound is of significant interest due to its unique chemical structure and potential biological activities. Selenium-containing compounds are known for their antioxidant properties and potential therapeutic applications.
Preparation Methods
The synthesis of Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro- involves several steps. One common method includes the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile with ethylenediamine in the presence of a catalytic amount of carbon disulfide. This reaction affords 2-amino-3-(4,5-dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-1-benzoselenophene . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrazine hydrate.
Scientific Research Applications
This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It has shown promise in various scientific research applications, such as:
Chemistry: Used as a precursor for synthesizing other selenium-containing heterocycles.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Mechanism of Action
The mechanism of action of Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro- involves its interaction with molecular targets and pathways related to oxidative stress. Selenium-containing compounds are known to regulate free radical reactions and neutralize reactive oxygen species, thereby exerting their antioxidant effects .
Comparison with Similar Compounds
Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro- can be compared with similar compounds such as:
Thiophene derivatives: These sulfur-containing analogs share similar chemical properties but differ in their biological activities.
Other selenium-containing heterocycles: Compounds like selenopheno[2,3-d]pyrimidine and selenopheno[2,3-d][1,2,3]triazine have been synthesized and studied for their unique properties.
Properties
CAS No. |
190718-05-9 |
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Molecular Formula |
C9H10N2Se |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile |
InChI |
InChI=1S/C9H10N2Se/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,11H2 |
InChI Key |
QPHFPURKDMNVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C([Se]2)N)C#N |
Origin of Product |
United States |
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